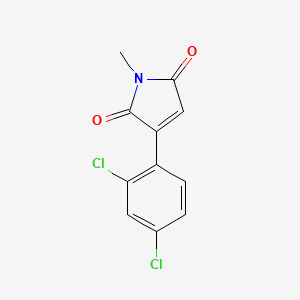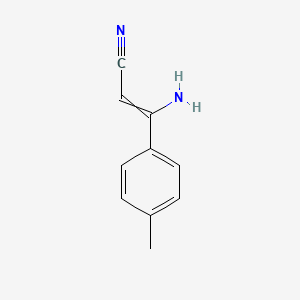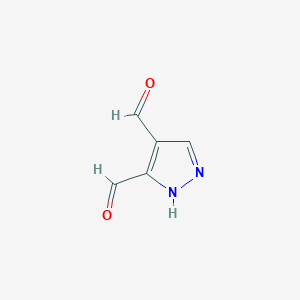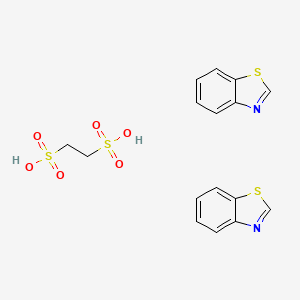
Undec-4-en-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undec-4-en-6-one is an organic compound with the molecular formula C₁₁H₂₀O It is a ketone with an unsaturated carbon chain, characterized by the presence of a double bond at the fourth carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Undec-4-en-6-one can be synthesized through several methods. One common approach involves the reaction of an α,β-unsaturated methyl ketone with a suitable enolate. For example, the lithium enolate of an α,β-unsaturated methyl ketone can react with acryloylsilanes to form the desired product . The reaction typically requires specific conditions, such as the presence of a base like lithium diisopropylamide in tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Undec-4-en-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in this compound allows for substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated ketones or alkenes.
Applications De Recherche Scientifique
Undec-4-en-6-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mécanisme D'action
The mechanism of action of undec-4-en-6-one involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for enzymes that catalyze oxidation or reduction reactions. The presence of the double bond and ketone group allows it to participate in various chemical transformations, influencing metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene: A bicyclic amidine used as a catalyst and base in organic synthesis.
Undecylenic acid: An unsaturated fatty acid with antifungal properties
Uniqueness
Undec-4-en-6-one is unique due to its specific structure, which combines a ketone group with an unsaturated carbon chain. This combination allows it to undergo a wide range of chemical reactions, making it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
32064-74-7 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
undec-4-en-6-one |
InChI |
InChI=1S/C11H20O/c1-3-5-7-9-11(12)10-8-6-4-2/h7,9H,3-6,8,10H2,1-2H3 |
Clé InChI |
OHWVHHHCDZUKHV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)C=CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


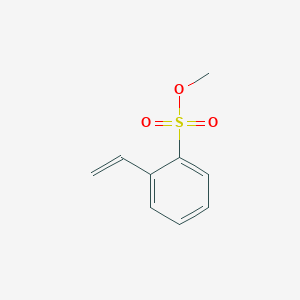
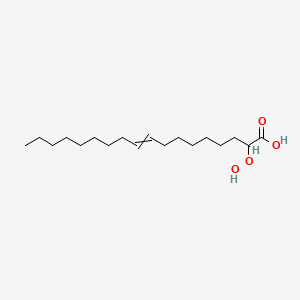
![N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14694219.png)
![4-[[1,1'-Bi(cyclobutane)]-1-yl]butanoic acid](/img/structure/B14694226.png)
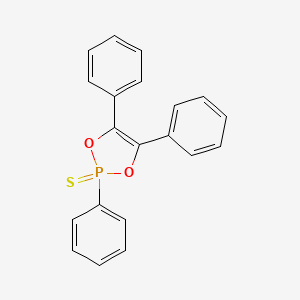

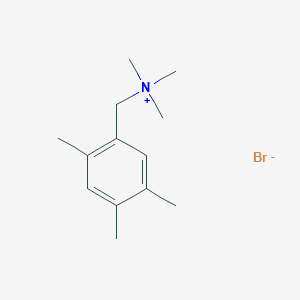
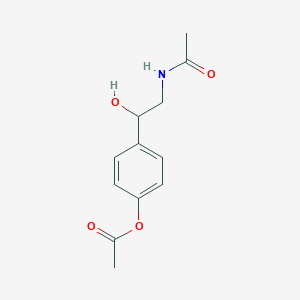
![N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride](/img/structure/B14694255.png)

